O-Methyl Meloxicam

Description

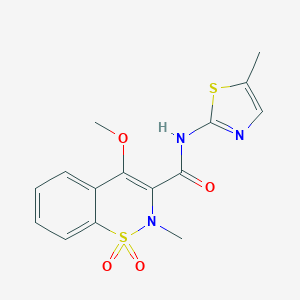

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUDJLQLPHEBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization Studies of O Methyl Meloxicam

Chemical Synthesis Pathways for Meloxicam (B1676189) and O-Methyl Derivatives

The chemical synthesis of meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), has been approached through various methodologies, ranging from multi-step sequences to more streamlined one-pot and green chemistry protocols. O-Methyl Meloxicam, or 4-methoxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e] researchgate.netthiazine-3-carboxamide 1,1-dioxide, often appears as a key intermediate in these synthetic routes.

Multi-step Synthetic Routes and Intermediate Analysis

The traditional synthesis of meloxicam often involves a multi-step process starting from saccharin (B28170) or its derivatives. A common pathway proceeds through the formation of key intermediates, where their isolation and analysis are crucial for ensuring the purity and yield of the final product.

One established route begins with the reaction of saccharin sodium with an appropriate haloacetate, such as isopropyl chloroacetate, in a solvent like dimethylformamide (DMF) to yield isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. google.com This intermediate then undergoes a base-catalyzed rearrangement, for instance, with sodium isopropylate in isopropanol, to form isopropyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. google.com

The subsequent step involves the methylation of the nitrogen atom on the benzothiazine ring. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in a basic aqueous-alcoholic medium. google.comgoogle.com The final step is the condensation of the methylated intermediate with 2-amino-5-methylthiazole (B129938) in a high-boiling solvent such as xylene to yield meloxicam. google.comgoogle.com

Interestingly, a patented method describes the synthesis of meloxicam through the demethylation of this compound. prepchem.com In this process, 4-methoxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide is treated with hydrobromic acid in glacial acetic acid to yield 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (meloxicam) with a reported yield of 52%. prepchem.com This highlights the role of this compound as a direct precursor to meloxicam.

Table 1: Key Intermediates in the Multi-step Synthesis of Meloxicam

| Intermediate Compound | Starting Material(s) | Reagent(s) | Key Transformation |

| Isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide | Saccharin sodium, Isopropyl chloroacetate | Dimethylformamide (solvent) | N-alkylation |

| Isopropyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide | Sodium isopropylate, Isopropanol | Rearrangement |

| Isopropyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Isopropyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Dimethyl sulfate, Base | N-methylation |

| This compound (4-methoxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide) | Precursor to Meloxicam in some routes | - | Precursor |

| Meloxicam | Isopropyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, 2-amino-5-methylthiazole | Xylene (solvent) | Amide condensation |

One-step and Green Chemistry Approaches in Meloxicam Synthesis

Another approach employs dimethyl sulfoxide (B87167) (DMSO) as a solvent, which is considered less toxic than traditional solvents like xylene. google.comgoogle.com This method has been shown to produce high-purity meloxicam with shorter reaction times and high yields. google.com

Table 2: Comparison of Green Chemistry Metrics for Meloxicam Synthesis

| Synthetic Approach | Catalyst | Solvent | Yield (%) | Atom Economy (%) | Environmental Factor |

| One-step with heterogeneous catalyst | Montmorillonite (B579905) K10-ZnCl2 | o-Xylene | 90 | 91.6 | 0 |

| DMSO-mediated synthesis | - | Dimethyl Sulfoxide | 92 | Not Reported | Not Reported |

| Traditional Xylene-based synthesis | - | Xylene | 74 | Not Reported | Not Reported |

Evaluation of Synthetic Efficiency and Yield Optimization

The efficiency of meloxicam synthesis is a critical factor for industrial production. Various studies have focused on optimizing reaction conditions to maximize yields and purity. For instance, in the DMSO-mediated synthesis, variations in reaction temperature and duration have been shown to significantly impact the final yield, with optimal conditions leading to yields as high as 92%. google.com

The traditional synthesis using xylene as a solvent typically results in a lower yield of around 74% and involves longer reaction times and the use of a more toxic solvent. google.comgoogle.com The development of methods utilizing a potassium salt monohydrate of meloxicam as an intermediate has been shown to be effective in removing impurities and achieving a high-purity product (>99.90%). google.com

Novel Derivatization Techniques for Meloxicam Analogues

The derivatization of the meloxicam scaffold is a key strategy for discovering new chemical entities with potentially improved pharmacological properties. These modifications can influence the compound's potency, selectivity, and pharmacokinetic profile.

Structural Modification Effects on Pharmacological Profiles and Selectivity Modulation

The pharmacological profile of oxicam derivatives is highly dependent on their chemical structure. Modifications at various positions of the meloxicam molecule can lead to significant changes in its biological activity.

The enolic hydroxyl group at the 4-position is crucial for the anti-inflammatory activity of meloxicam. The methylation of this group to form this compound would be expected to alter its binding interactions with the COX enzymes. While specific studies on the pharmacological profile of this compound are limited, the general structure-activity relationship (SAR) of oxicams suggests that this modification would likely impact its potency and selectivity. gpatindia.com Meloxicam exhibits preferential inhibition of COX-2 over COX-1, and any structural change, including O-methylation, could shift this selectivity. drugbank.comwikipedia.org

Studies on other meloxicam analogues have shown that substitutions on the thiazole (B1198619) ring and the benzothiazine nucleus can significantly affect COX-2 selectivity. oup.com For example, moving the methyl group on the thiazole ring from the 5-position to the 4-position results in a loss of COX-2 selectivity. oup.com The introduction of different substituents on the N-aryl carboxamide can also modulate the anti-inflammatory activity. gpatindia.com

The development of new meloxicam derivatives often involves modifying the substituents at positions 2 and 3 of the 1,2-benzothiazine scaffold to obtain better pharmacological parameters. nih.gov For instance, replacing the thiazole carboxamide moiety at position 3 with a benzoyl moiety has been shown to enhance analgesic activity in some derivatives. nih.gov

Metabolic Pathways and Biotransformation of Meloxicam, Featuring O Methyl Meloxicam

In Vivo Metabolic Transformations of Meloxicam (B1676189) and O-Methyl Meloxicam Formation

The in vivo metabolism of meloxicam is extensive, leading to the formation of several pharmacologically inactive metabolites. nih.govnoahcompendium.co.uk The primary routes of biotransformation involve oxidation of the 5-methyl group on the thiazolyl moiety of the meloxicam molecule. nih.gov

Role of Cytochrome P450 Isoforms (CYP2C9, CYP3A4, CYP1A2) in Oxidative Metabolism

The oxidative metabolism of meloxicam is predominantly mediated by the cytochrome P450 system. core.ac.uk In vitro studies using human liver microsomes have identified CYP2C9 as the principal enzyme responsible for the 5'-hydroxylation of meloxicam, a key step in its metabolism. nih.govresearchgate.net The FDA-approved drug label for meloxicam also highlights the significant role of CYP2C9 in its metabolic pathway.

CYP3A4 contributes to a lesser extent to the metabolism of meloxicam. nih.govresearchgate.net While CYP2C9 is the major player, the involvement of CYP3A4 becomes more relevant, particularly when CYP2C9 activity is compromised.

Identification and Characterization of Primary and Secondary Metabolites (e.g., 5-hydroxymethyl meloxicam, 5-carboxy meloxicam)

The metabolism of meloxicam results in the formation of four major, pharmacologically inactive metabolites. drugbank.com The initial and primary metabolic step is the oxidation of the 5-methyl group to form 5'-hydroxymethyl meloxicam. nih.govdrugbank.com This intermediate metabolite is then further oxidized to 5'-carboxy meloxicam. nih.govdrugbank.com

In humans, 5'-carboxy meloxicam is the major metabolite, accounting for approximately 60% of an administered dose. drugbank.com The precursor, 5'-hydroxymethyl meloxicam, is also excreted but to a lesser extent. noahcompendium.co.uk Two other metabolites are thought to be formed through peroxidase activity. drugbank.com Studies in rats have also identified an oxamic acid metabolite, formed by the oxidative cleavage of the benzothiazine ring, which was present in urine but not in bile. nih.gov

The formation of these metabolites has been confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). core.ac.uk

Comparative Metabolic Profiles Across Species

The metabolism of meloxicam exhibits both similarities and differences across various species. In humans, rats, mini-pigs, and baboons, the main metabolites are consistently identified as the 5'-hydroxymethyl and 5'-carboxy derivatives. nih.gov The excretion pattern in mini-pigs closely resembles that in humans, with metabolites being eliminated in roughly equal amounts in urine and feces. nih.gov

However, quantitative differences in metabolism exist. noahcompendium.co.uk For instance, the plasma concentration-time profiles for meloxicam in rats and dogs are more comparable to humans than those observed in mice, mini-pigs, and baboons. nih.gov In horses, the metabolism of meloxicam also leads to the formation of 5-hydroxy and 5-carboxy metabolites. noahcompendium.co.uk The pharmacokinetic profile in rats is considered to most closely resemble that in humans. nih.gov

In Vitro Biotransformation Systems for Meloxicam

In vitro models are invaluable tools for studying the metabolic pathways of drugs like meloxicam, offering a controlled environment to investigate specific enzymatic reactions and metabolic routes.

Microbial Bioconversion Models (e.g., Cunninghamella blakesleeana, Bacillus subtilis, Pseudomonas putida)

Microbial systems have been successfully employed as in vitro models to mimic and predict the mammalian metabolism of meloxicam. The fungus Cunninghamella blakesleeana has been shown to transform meloxicam into its major mammalian metabolites, 5-hydroxymethyl meloxicam and 5-carboxy meloxicam. core.ac.uk This suggests that the enzymatic systems in C. blakesleeana are akin to those in mammals, making it a useful tool for studying drug metabolism. core.ac.uk

Bacterial species have also demonstrated the ability to biotransform meloxicam. Studies have shown that Bacillus subtilis and Pseudomonas putida can convert meloxicam to 5-hydroxymethyl meloxicam. researchgate.netresearchgate.netresearchgate.net This oxidative transformation by bacteria further highlights the utility of microbial models in understanding the metabolic fate of meloxicam. researchgate.net

Enzyme Inhibition Kinetics and Metabolic Pathway Elucidation

The study of enzyme inhibition kinetics provides crucial insights into the mechanisms of drug metabolism. For meloxicam, kinetic studies have helped to elucidate the roles of different CYP450 isoforms.

Kinetic analysis of meloxicam hydroxylation by recombinant human CYP enzymes has revealed different affinities and catalytic efficiencies for the involved isoforms. The formation of 5'-hydroxymethyl meloxicam by CYP2C9 has a lower Michaelis-Menten constant (Km) compared to CYP3A4, indicating a higher affinity of CYP2C9 for meloxicam. nih.gov

Conversely, the bioactivation of meloxicam to methylglyoxal (B44143), catalyzed by CYP1A2, exhibits a higher Km, suggesting a lower affinity for this particular metabolic pathway. noahrflynn.com The detoxification pathway of meloxicam to 5-hydroxymethyl-meloxicam follows a biphasic model. noahrflynn.com

Furthermore, studies on the inhibition of meloxicam metabolism by specific CYP2C9 inhibitors have demonstrated a concentration-dependent decrease in the formation of 5-hydroxymethyl meloxicam. core.ac.uk This confirms the primary role of CYP2C9 in this metabolic step. In vitro studies have also shown that certain compounds can activate the CYP3A4-mediated hydroxylation of meloxicam. nih.gov

Table 1: Enzyme Kinetic Parameters for Meloxicam Metabolism

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| CYP2C9 | 5'-hydroxymethyl meloxicam | 9.6 | 8.4 | nih.gov |

| CYP3A4 | 5'-hydroxymethyl meloxicam | 475 | 23 | nih.gov |

| CYP1A2 | Methylglyoxal | High (relative to CYP2C8 for sudoxicam) | Comparable to CYP2C8 for sudoxicam (B611048) | noahrflynn.com |

| Rabbit Skin LOX | Not Specified | 38.25 (control) | 0.010 (µmol HPA/mg protein/min) | lifesciencesite.com |

| Rabbit Skin LOX | Not Specified | 76.61 (with meloxicam) | 0.010 (µmol HPA/mg protein/min) | lifesciencesite.com |

Computational and In Silico Approaches to Metabolic Prediction

Computational, or in silico, models are instrumental in predicting the metabolic fate of xenobiotics, including meloxicam. These approaches provide valuable insights into potential metabolic pathways, identify the enzymes responsible for biotransformation, and can even predict the biological activity of the resulting metabolites.

Molecular docking simulations are a key computational tool used to predict how meloxicam interacts with metabolizing enzymes. nih.gov These simulations model the binding of meloxicam to the active site of enzymes, primarily Cytochrome P450 (CYP) isoforms, to understand the affinity and orientation of the drug. This information helps in predicting which metabolic reactions are likely to occur. For meloxicam, in silico studies have been used to investigate its interaction with human CYP2C9, confirming the enzyme's crucial role in its metabolism. nih.govfrontiersin.orgnih.gov

Deep-learning models represent another frontier in metabolic prediction. These models are trained on large datasets of known metabolic reactions to predict the sites of metabolism on a new molecule. For instance, a revised epoxidation model showed a high prediction probability for the metabolism of meloxicam. fda.gov

Furthermore, computational studies extend to predicting the properties of meloxicam's metabolites and related compounds. For example, computational chemistry modeling has been used to predict the physicochemical properties of meloxicam's main metabolite, 5'-hydroxymethyl meloxicam, such as its lipophilicity and water solubility. wikipedia.org

In the context of these computational studies, modified analogues of meloxicam, such as This compound (also known as 4-Methoxymeloxicam), are sometimes used. cymitquimica.comnih.govresearchgate.netacs.orgresearchgate.netacs.org These analogues, where a specific functional group is altered, help researchers understand the structural requirements for enzyme binding and metabolism. For instance, in silico molecular docking studies involving methoxy-meloxicam have been used to investigate its binding to human serum albumin (HSA). nih.govresearchgate.netacs.orgresearchgate.netacs.org Understanding HSA binding is critical as it directly affects the free fraction of a drug in the plasma, which in turn influences its availability for metabolism and clearance. nih.govresearchgate.netacs.orgresearchgate.netacs.org While this compound is not a reported metabolite of meloxicam, its use in such computational models provides valuable, comparative data to elucidate the structure-activity relationships that govern the pharmacokinetics of the parent compound.

Pharmacokinetic Characteristics of Meloxicam and its Metabolites

The pharmacokinetic profile of meloxicam is characterized by prolonged absorption and a long elimination half-life, which allows for once-daily administration. nih.govoup.com It is extensively metabolized into four main, pharmacologically inactive metabolites. fda.govoup.comfda.gov The pharmacokinetic data for this compound is not available in the reviewed scientific literature.

Absorption, Distribution, and Protein Binding Phenomena

Absorption: Following oral administration, meloxicam is almost completely absorbed, with an absolute bioavailability of approximately 89%. fda.govwikipedia.org Peak plasma concentrations (Cmax) are typically reached within four to six hours, indicating prolonged absorption. fda.govwikipedia.org

Distribution: Meloxicam has a relatively small mean volume of distribution, approximately 10 L, which is a consequence of its high degree of protein binding. fda.govdrugbank.com It distributes into the synovial fluid, the target site for its anti-inflammatory action, where concentrations can reach 40% to 50% of those in the plasma. fda.govwikipedia.orgfda.gov

Protein Binding: Meloxicam is extensively bound to plasma proteins, primarily albumin, at a rate of about 99.4%. fda.govdrugbank.com This high level of protein binding limits the amount of free drug available for distribution and metabolism. nih.govresearchgate.netacs.org

| Pharmacokinetic Parameter | Value |

| Absolute Bioavailability | ~89% |

| Time to Peak Plasma Concentration (Tmax) | 4-6 hours |

| Volume of Distribution (Vss) | ~10 L |

| Plasma Protein Binding | ~99.4% (primarily to albumin) |

| Synovial Fluid Concentration | 40% - 50% of plasma concentration |

This table presents data for the parent compound, Meloxicam.

Elimination and Excretion Dynamics

Elimination: Meloxicam is almost exclusively eliminated through metabolic degradation in the liver. oup.com The primary metabolic pathway involves oxidation of the methyl group on the thiazolyl ring by CYP2C9, with a minor contribution from CYP3A4, to form 5'-hydroxymethyl meloxicam. fda.govdrugbank.compharmgkb.org This intermediate is further oxidized to 5'-carboxy meloxicam. fda.govfda.govpharmgkb.org These metabolites are pharmacologically inactive. fda.govoup.com The terminal elimination half-life of meloxicam is approximately 15 to 20 hours. nih.govwikipedia.orgoup.com The total plasma clearance is in the range of 7 to 9 mL/min. drugbank.com

Excretion: The inactive metabolites of meloxicam are excreted in approximately equal proportions in the urine and feces. wikipedia.orgoup.comdrugbank.com Very little of the parent compound is excreted unchanged (less than 0.25% in urine and about 1.6% in feces). oup.comdrugbank.com

| Elimination Parameter | Value/Description |

| Primary Route of Elimination | Hepatic Metabolism |

| Major Metabolizing Enzymes | CYP2C9, CYP3A4 (minor) |

| Major Metabolites | 5'-hydroxymethyl meloxicam, 5'-carboxy meloxicam |

| Metabolite Activity | Pharmacologically inactive |

| Elimination Half-life (t½) | 15-20 hours |

| Total Plasma Clearance | 7-9 mL/min |

| Excretion Route | Urine and Feces (equal parts) |

This table describes the elimination and excretion dynamics of the parent compound, Meloxicam.

Preclinical and Clinical Research Investigations Involving Meloxicam Metabolism

Clinical Pharmacokinetic and Pharmacodynamic Correlations of Meloxicam (B1676189)

The clinical pharmacokinetics of meloxicam in humans are well-characterized, showing prolonged absorption and a long elimination half-life, which allows for once-daily administration. oup.comnih.govnih.govnih.govdrugbank.com The drug is highly bound to plasma proteins and is metabolized into its known inactive metabolites. oup.comnih.gov There is no evidence in the existing clinical pharmacokinetic data to suggest the formation or activity of "O-Methyl Meloxicam."

Future Research Trajectories for O Methyl Meloxicam and Meloxicam Metabolism

Advanced Metabolite Profiling and Discovery of Undisclosed Metabolic Products

The comprehensive identification of all metabolic products of a drug is crucial for a complete understanding of its disposition and potential for drug-drug interactions. While the major metabolites of meloxicam (B1676189) are known, the application of advanced analytical techniques could unveil previously undisclosed metabolic products. pharmgkb.org

Detailed Research Findings: Meloxicam is extensively metabolized, with less than 1% of the drug excreted unchanged in urine and feces. hres.ca The primary route of metabolism is the oxidation of the 5-methyl group on the thiazolyl ring to form 5'-hydroxymethyl meloxicam, which is then further oxidized to 5'-carboxy meloxicam. hres.canih.gov These two metabolites account for a significant portion of the administered dose. hres.ca Peroxidase activity is thought to be responsible for two other minor metabolites. wikipedia.orgcbg-meb.nl

However, some studies have hinted at the existence of other, unidentified metabolites. For instance, research using the fungus Cunninghamella blakesleeana, a model organism for studying mammalian drug metabolism, identified the known primary metabolites as well as a third, unidentified metabolite (M3). nih.govnih.gov Similarly, a study on meloxicam metabolism in horses using Cunninghamella elegans also detected two previously unreported metabolites: a second isomer of hydroxymeloxicam and a dihydroxylated meloxicam. researchgate.net

Future research should employ high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to re-examine the metabolic profile of meloxicam in human subjects. nih.gov These techniques offer greater sensitivity and structural elucidation capabilities, which may lead to the discovery and characterization of novel metabolites, potentially including O-Methyl Meloxicam. Untargeted metabolomics approaches, which analyze the full spectrum of metabolites in a biological sample, could also reveal unexpected metabolic pathways. frontiersin.org

Table 1: Known and Potential Metabolites of Meloxicam

| Metabolite Name | Status | Method of Identification | Reference(s) |

|---|---|---|---|

| 5'-hydroxymethyl meloxicam | Known, Major | HPLC, LC-MS | hres.canih.govnih.gov |

| 5'-carboxy meloxicam | Known, Major | HPLC, LC-MS | hres.canih.govnih.gov |

| Oxamic acid metabolite | Known, Minor (in rats) | NMR, Mass Spectrometry | nih.gov |

| Unidentified Metabolite (M3) | Potential | LC-MS | nih.govnih.gov |

| Hydroxymeloxicam isomer | Potential (in horses) | Mass Spectrometry | researchgate.net |

Integration of In Silico Modeling with Experimental Data for Predictive Metabolism and Toxicity

In silico modeling has become an indispensable tool in drug development and metabolism research. ijpsjournal.com These computational methods can predict the metabolic fate of a drug, identify potential metabolites, and estimate their toxicological profiles before they are even synthesized or tested in the lab.

Detailed Research Findings: For meloxicam, in silico studies have been used to investigate the interactions between the drug and metabolizing enzymes like CYP2C9. nih.govnih.gov Molecular docking simulations can predict the binding affinity and orientation of meloxicam within the active site of CYP2C9, providing insights into why it is a substrate for this particular enzyme. ijpsjournal.com

Future research should focus on developing more sophisticated physiologically based pharmacokinetic (PBPK) models for meloxicam. researchgate.net These models can integrate data on the drug's physicochemical properties, in vitro metabolism data, and human physiological parameters to simulate the drug's absorption, distribution, metabolism, and excretion (ADME) in virtual patients. researchgate.net By incorporating genetic data on CYP2C9 variations, these models could predict how an individual's genetic makeup might affect their response to meloxicam.

Furthermore, predictive toxicology software can be used to screen potential novel metabolites, such as this compound, for potential adverse effects. By combining the predictions from these in silico tools with experimental data from advanced metabolite profiling, researchers can build a more comprehensive and predictive understanding of meloxicam's metabolism and safety.

Pharmacogenomic Research into Inter-Individual Variability in Meloxicam Metabolism and Response

It is well-established that genetic variations in drug-metabolizing enzymes can lead to significant differences in how individuals respond to medications. nih.gov For meloxicam, the pharmacogenomics of CYP2C9 are of particular importance. uspharmacist.com

Detailed Research Findings: The CYP2C9 gene is highly polymorphic, with several variant alleles that result in decreased or no enzyme activity. uspharmacist.com Individuals who carry these variants, such as CYP2C92 and CYP2C93, are considered "poor metabolizers" and may have a reduced ability to clear meloxicam from their bodies. nih.govpharmgkb.org This can lead to significantly higher plasma concentrations of the drug, which may increase the risk of adverse effects. pharmgkb.orgresearchgate.net

Studies have shown that individuals with the CYP2C93/3 genotype have a nine-fold lower apparent oral clearance and an eight-fold higher area under the curve (AUC) for meloxicam compared to individuals with the wild-type CYP2C91/1 genotype. researchgate.net The CYP2C91/13 genotype has also been associated with decreased meloxicam metabolism. nih.gov

The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines for meloxicam dosing based on CYP2C9 genotype. uspharmacist.commims.com For poor metabolizers, a reduction in the starting dose or the use of an alternative medication not metabolized by CYP2C9 is recommended. pharmgkb.orguspharmacist.com

Future pharmacogenomic research should aim to identify other genetic factors that may influence meloxicam metabolism and response. This could include investigating the role of other CYP enzymes or drug transporters. Furthermore, larger clinical studies are needed to fully understand the clinical implications of CYP2C9 genotype on the efficacy and safety of meloxicam in diverse patient populations. fda.gov

Table 2: Impact of CYP2C9 Genotype on Meloxicam Pharmacokinetics

| Genotype | Metabolizer Status | Impact on Meloxicam Metabolism | Reference(s) |

|---|---|---|---|

| CYP2C91/1 | Normal Metabolizer | Normal metabolism | researchgate.net |

| CYP2C91/3 | Intermediate Metabolizer | Decreased metabolism | researchgate.net |

| CYP2C93/3 | Poor Metabolizer | Significantly decreased metabolism, higher plasma concentrations | researchgate.net |

Exploration of Novel Therapeutic Opportunities Based on Metabolic Insights

A deeper understanding of meloxicam's metabolism could open up new avenues for therapeutic innovation. By elucidating the full metabolic profile and the factors that influence it, researchers may be able to devise strategies to optimize meloxicam therapy and potentially develop new drugs with improved properties.

One potential opportunity lies in the field of personalized medicine. With a more complete picture of how genetic and non-genetic factors influence meloxicam metabolism, it may be possible to develop more precise dosing algorithms that are tailored to individual patients. This could help to maximize the drug's efficacy while minimizing the risk of adverse events.

Another area for exploration is the potential pharmacological activity of meloxicam's metabolites. While the major metabolites are currently considered inactive, a comprehensive screening of all metabolites, including any newly discovered ones, for biological activity is warranted. hres.caoup.com It is possible that a minor metabolite could have its own unique therapeutic effects or, conversely, contribute to the drug's side effects. For example, some research has explored the antioxidant and anti-glycating properties of meloxicam, and it would be valuable to know if its metabolites also share these characteristics. mdpi.com

Finally, insights into meloxicam's metabolic pathways could inform the design of new non-steroidal anti-inflammatory drugs (NSAIDs). By understanding how the chemical structure of meloxicam is metabolized, medicinal chemists could design new compounds with more favorable metabolic profiles, such as a longer half-life, fewer active metabolites, or a reduced potential for drug-drug interactions.

Q & A

Q. What validated analytical methods are recommended for quantifying O-Methyl Meloxicam in pharmaceutical formulations?

A spectrophotometric method validated per pharmacopeial standards (e.g., linearity range: 1.96–19.6 µg/mL, recovery rate: 99.84%, RSD: 0.81%) can be adapted for this compound by optimizing wavelength selection for its methylated structure . HPLC-UV methods, such as those compliant with USP guidelines (C18 column, phosphate buffer/methanol mobile phase, 1 mL/min flow rate), should be cross-validated to account for altered retention times due to O-methylation .

Q. How can dissolution profiles of this compound tablets be optimized during preformulation studies?

A factorial design approach (e.g., 2⁴-factorial) is recommended to test variables like buffer pH (6.8 vs. 7.5), rotation speed (50 vs. 100 rpm), and apparatus (basket vs. paddle). Pareto analysis can identify critical factors affecting dissolution rates, with validation via UV spectrophotometry at 45-minute intervals to ensure ≥75% release .

Q. Which formulation factors most significantly impact the stability and bioavailability of this compound tablets?

Orthogonal testing (e.g., L9 orthogonal array) should evaluate alkalizing agents (e.g., sodium citrate), disintegrants (e.g., CPVP), and binders (e.g., PVP-K30). Accelerated stability studies (40°C/75% RH) paired with HPLC purity assays can identify optimal excipient ratios that prevent hydrolysis or oxidative degradation .

Q. How can pharmacopeial methods for Meloxicam be adapted to this compound while resolving methodological contradictions?

Cross-validation between USP (HPLC-UV) and Ukrainian Pharmacopoeia (spectrophotometry) protocols is critical. For this compound, adjust mobile phase composition (e.g., acetonitrile gradient) to improve peak resolution and validate against a methyl-specific internal standard (e.g., piroxicam) .

Q. What stability-indicating assays are suitable for detecting this compound degradation products?

High-resolution LC-MS/MS methods with C18 columns and methanol-phosphate buffer (pH 3.0) mobile phases can separate methylated derivatives from degradation byproducts. Forced degradation studies (heat, light, pH extremes) should quantify hydrolyzed or oxidized impurities using non-linear regression models .

Advanced Research Questions

Q. What experimental designs are appropriate for assessing this compound’s anti-inflammatory efficacy in vivo?

A blinded, randomized crossover study (e.g., 2 × 6 dogs per group) with a 21–28-day washout period is recommended. Measure ground reaction forces (GRF), synovial fluid cytology, and plasma biomarkers (e.g., prostaglandins) at 4–24-hour intervals post-articular challenge. Use ANOVA with Tukey’s post hoc test to compare dosage groups (0.1 vs. 0.5 mg/kg) .

Q. How does O-Methylation alter Meloxicam’s metabolic pathways in human hepatic systems?

Conduct microsomal assays using CYP2C9- and CYP3A4-expressing cell lines. Compare kinetic parameters (Km, Vmax) of this compound vs. parent compound via non-compartmental analysis (e.g., PK Solver software). Inhibitor studies (sulfaphenazole for CYP2C9; ketoconazole for CYP3A4) can confirm isoform-specific metabolism .

Q. What mechanistic studies elucidate this compound’s pro-apoptotic effects in cancer cells?

Use flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) in dose-response experiments. Compare G1-phase arrest (cell cycle analysis) and caspase-3 activation via Western blot. For in vitro models, Hep-2 or similar cell lines treated with 10–100 µM this compound for 24–48 hours are recommended .

Q. How can pharmacokinetic interactions between this compound and CYP inhibitors be systematically evaluated?

Pre-treat animal models (e.g., rabbits) with quercetin (CYP3A4 inhibitor) or fluconazole (CYP2C9 inhibitor). Collect plasma samples at 0–24 hours post-administration and analyze via LC-MS. Use unpaired t-tests with Welch’s correction to compare AUC, Cmax, and t½ values between treated and control groups .

Q. What strategies improve the sustained-release profile of this compound for chronic pain management?

Develop nanoemulsions or mesomorphic phases using ethanol/oleic acid surfactants. Optimize lipid-based carriers via Box-Behnken experimental design, evaluating particle size (dynamic light scattering) and in vitro release (dialysis membrane method). In vivo efficacy can be tested in rodent CFA-induced arthritis models .

Key Methodological Considerations

- Data Contradiction Analysis : Reconcile dissolution variability (e.g., paddle vs. basket apparatus) by conducting robustness tests with intermediate precision (inter-day/inter-analyst RSD ≤2%) .

- Statistical Rigor : For crossover studies, apply mixed-effects models to account for inter-individual variability and phase effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.